molecular formula C15H14N4O2 B15144959 3-Hydroxy Nevirapine-d7

3-Hydroxy Nevirapine-d7

Cat. No.: B15144959
M. Wt: 289.34 g/mol
InChI Key: DANIONWINZEYME-QLEDRMQUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy Nevirapine-d7 is a deuterated derivative of 3-Hydroxy Nevirapine, a metabolite of Nevirapine. Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. The deuterated form, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of Nevirapine due to its stability and distinguishable mass spectrometric properties .

Preparation Methods

The synthesis of 3-Hydroxy Nevirapine-d7 involves the deuteration of 3-Hydroxy Nevirapine. This process typically includes the following steps:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process while ensuring the purity and yield of the compound are maintained.

Mechanism of Action

The mechanism of action of 3-Hydroxy Nevirapine-d7 is similar to that of Nevirapine. It binds directly to the reverse transcriptase enzyme of HIV-1, inhibiting its RNA-dependent and DNA-dependent DNA polymerase activities. This binding disrupts the enzyme’s catalytic site, preventing the replication of the HIV-1 virus . The deuterated form is primarily used to study these mechanisms in a more stable and distinguishable manner .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

289.34 g/mol

IUPAC Name

2-cyclopropyl-5,12,13,14-tetradeuterio-6-hydroxy-7-(trideuteriomethyl)-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one

InChI

InChI=1S/C15H14N4O2/c1-8-11(20)7-17-14-12(8)18-15(21)10-3-2-6-16-13(10)19(14)9-4-5-9/h2-3,6-7,9,20H,4-5H2,1H3,(H,18,21)/i1D3,2D,3D,6D,7D

InChI Key

DANIONWINZEYME-QLEDRMQUSA-N

Isomeric SMILES

[2H]C1=C(C2=C(N=C1[2H])N(C3=NC(=C(C(=C3NC2=O)C([2H])([2H])[2H])O)[2H])C4CC4)[2H]

Canonical SMILES

CC1=C2C(=NC=C1O)N(C3=C(C=CC=N3)C(=O)N2)C4CC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.